PTPN22 Inhibitory Potency: Equipotent to Parent 8b, 5.6-Fold More Potent Than PTPN22-IN-1 (L-1)
C28H22ClNO6 (8b-19) inhibits recombinant PTPN22 with an IC50 of 0.25 µM (250 nM), making it essentially equipotent with the parent benzofuran salicylic acid inhibitor 8b (IC50 = 0.26 µM) [1]. Critically, 8b-19 is 5.6‑fold more potent than the structurally unrelated PTPN22 inhibitor PTPN22‑IN‑1 (L‑1, IC50 = 1.4 µM), a widely available alternative chemotype [1]. Against natural product‑derived PTPN22 inhibitors, the differentiation is even starker: 8b-19 is approximately 118‑fold more potent than quercetin (IC50 = 29.59 µM) [2]. This retention of low‑micromolar potency while simultaneously improving other drug‑like properties is the central value proposition of 8b-19.
| Evidence Dimension | PTPN22 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.25 µM (250 nM) |
| Comparator Or Baseline | Parent 8b: IC50 = 0.26 µM; PTPN22-IN-1: IC50 = 1.4 µM; Quercetin: IC50 = 29.59 µM |
| Quantified Difference | Equipotent vs. 8b (1.04×); 5.6‑fold more potent vs. PTPN22‑IN‑1; ~118‑fold more potent vs. Quercetin |
| Conditions | Recombinant PTPN22 phosphatase assay using pNPP substrate; pH 7.0, 25°C [1][2] |
Why This Matters
Sub‑micromolar potency is critical for cellular target engagement at concentrations that avoid off‑target phosphatase inhibition; the 5.6‑fold potency advantage over PTPN22‑IN‑1 enables lower working concentrations and reduced nonspecific effects in cell‑based immunomodulation experiments.
- [1] Jassim BA, Bai Y, Qu Z, Sander CJ, Lin J, Miao J, Zhang ZY. Structure-activity relationship studies and design of a PTPN22 inhibitor with enhanced isozyme selectivity and cellular efficacy. Eur J Med Chem. 2025 Feb 5;283:117129. doi: 10.1016/j.ejmech.2024.117129. PMID: 39693863. View Source
- [2] Ogungbe IV, et al. Quercetin as a Modulator of PTPN22 Phosphomonoesterase Activity: A Biochemical and Computational Evaluation. 2024. IC50 data reported via PSIRef. View Source
